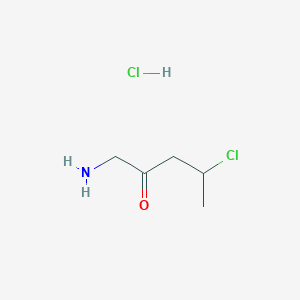

1-Amino-4-chloropentan-2-one hydrochloride

Description

1-Amino-4-chloropentan-2-one hydrochloride is a halogenated amino-ketone derivative. Hydrochloride salts of such compounds are typically synthesized to enhance solubility or stability for pharmaceutical or industrial applications.

Properties

IUPAC Name |

1-amino-4-chloropentan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO.ClH/c1-4(6)2-5(8)3-7;/h4H,2-3,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPIWPPWYFQJIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CN)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Amino-4-chloropentan-2-one hydrochloride typically involves the reaction of 4-chloropentan-2-one with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve more advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-Amino-4-chloropentan-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under suitable conditions.

Reduction: It can be reduced to form amines or alcohols, depending on the reagents and conditions used.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Amino-4-chloropentan-2-one hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in studies involving enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-4-chloropentan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme structure. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Estimated data for the target compound based on analogs.

Key Observations:

Impact of Halogen vs. Hydroxyl Substituents The chlorine atom in this compound likely increases its lipophilicity compared to the hydroxyl-bearing analog 1-amino-4-hydroxybutan-2-one HCl . This difference may influence bioavailability, metabolic stability, and reactivity in synthetic pathways. Chlorinated derivatives often exhibit enhanced electrophilicity, making them more reactive in nucleophilic substitution reactions compared to hydroxylated analogs.

Chain Length and Backbone Modifications The pentanone backbone in 1-aminopentan-2-one HCl provides an extended carbon chain compared to the butanone structure of 1-amino-4-hydroxybutan-2-one HCl . This elongation could affect molecular flexibility, melting points, and solubility in polar solvents.

Hydrochloride Salt Formation

- All three compounds form hydrochloride salts, improving water solubility for pharmaceutical applications. However, steric hindrance from the C4 substituent (chlorine or hydroxyl) may alter crystallinity and stability.

Biological Activity

1-Amino-4-chloropentan-2-one hydrochloride (CAS No. 1803584-26-0) is a chemical compound that has garnered attention in scientific research due to its versatile applications in organic synthesis and biological studies. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

This compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions enable the compound to serve as a building block in the synthesis of more complex molecules.

Mechanism of Action:

- Enzyme Interaction: The compound can interact with specific enzymes or receptors, leading to inhibition or modification of enzyme activity. This interaction often occurs through binding to the active site of the enzyme, altering its conformation and functionality.

- Cellular Pathways: By modulating enzyme activity, this compound can influence various cellular pathways, potentially impacting physiological responses such as apoptosis and cellular growth.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of key signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| 1-Amino-4-bromopentan-2-one hydrochloride | Bromine instead of Chlorine | Similar enzyme inhibition properties |

| 1-Amino-4-fluoropentan-2-one hydrochloride | Fluorine instead of Chlorine | Potentially different reactivity |

| 1-Amino-4-iodopentan-2-one hydrochloride | Iodine instead of Chlorine | Varies in biological activity |

This table highlights how variations in halogen substituents can influence the biological activity and reactivity of similar compounds.

Study on Enzyme Inhibition

A study conducted by researchers demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. Using kinetic assays, the compound was shown to bind competitively to the active sites of these enzymes, resulting in decreased enzymatic activity .

Genotoxicity Assessment

Another significant investigation focused on assessing the genotoxic potential of this compound. Utilizing plasmid nicking assays and DAPI staining techniques, researchers evaluated DNA damage in treated cells. The results indicated a dose-dependent increase in DNA strand breaks, suggesting that while the compound may have therapeutic potential, careful consideration is needed regarding its safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.